Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl linker, and a thiazole ring bearing a p-tolyl substituent. The thiazole moiety, a heterocyclic aromatic ring, enhances binding interactions with biological targets, while the p-tolyl group contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-12-14-28(15-13-27)35(31,32)20-10-8-19(9-11-20)22(29)26-23-25-21(16-34-23)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQOHGIWLLKDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems. This can lead to a wide range of downstream effects, depending on the specific targets and pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
- Antimicrobial Properties : Compounds containing thiazole rings have shown significant antimicrobial activity against various pathogens, making them candidates for the development of new antibiotics.
- Anti-inflammatory Effects : The piperazine structure is associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency against tested strains .
Anti-inflammatory Activity
Research on thiazole-based compounds demonstrated their ability to reduce inflammation markers in vitro. For instance, a series of thiazolyl-piperazine derivatives were synthesized and tested for their anti-inflammatory effects, showing promising results in reducing cytokine production in macrophages .
Case Studies
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Case Study: Antimicrobial Efficacy
A recent investigation highlighted the synthesis of a series of thiazole derivatives that included the target compound. These derivatives were tested against various bacterial strains, showing significant antimicrobial activity comparable to standard antibiotics . -
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of piperazine derivatives. In this research, this compound was evaluated in a murine model of inflammation, demonstrating a marked reduction in paw edema compared to control groups .
Data Summary
The following table summarizes key biological activities associated with this compound:
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with sulfonyl-piperazine derivatives and heterocyclic carbamoyl-containing molecules. Key analogues include:
Key Observations :
- Substituent Effects: The p-tolyl group in the target compound balances lipophilicity and steric effects compared to the bulkier phenoxyphenyl group in . This may optimize membrane permeability and target binding.
Comparison of Yields and Conditions :
- reports a 58% yield for a tert-butyl-protected piperazine-pyrimidine derivative under reflux conditions .
- achieves 82% yield for a piperazine-ketone derivative using HOBt/TBTU coupling agents .
- The ethyl carboxylate in the target compound may lower synthetic yields compared to tert-butyl carbamates due to ester hydrolysis susceptibility .
Physicochemical Properties
Thermodynamic Stability : The ethyl carboxylate group may reduce metabolic stability compared to tert-butyl carbamates, necessitating prodrug strategies for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
